

N-PEG3-N'-(azide-PEG3)-Cy5 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-PEG3-N'-(azide-PEG3)-Cy5

Cat. No.: B1193243

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An In-depth Technical Guide to **N-PEG3-N'-(azide-PEG3)-Cy5** and Related Bifunctional Linkers for Advanced Bioconjugation

For researchers, scientists, and drug development professionals, the use of bifunctional crosslinkers is paramount for the successful design and synthesis of complex biomolecular conjugates. Among these, fluorescently labeled linkers with dual reactive sites offer a powerful tool for tracking, imaging, and quantifying biological interactions. This guide provides a comprehensive overview of N-PEG3-N'-(azide-PEG3)-Cy5, a cyanine 5-labeled polyethylene glycol (PEG) linker bearing two azide groups, and its closely related analogs. It covers supplier and purchasing information, the core applications of these reagents, and representative experimental protocols.

Supplier and Purchasing Information

While **N-PEG3-N'-(azide-PEG3)-Cy5** is a specific molecule, the market landscape includes several closely related and functional alternatives. The following tables summarize the available quantitative data for these compounds, providing a clear comparison for procurement decisions.

Table 1: Supplier Information for N-PEG3-N'-(azide-PEG3)-Cy5



| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|------------------|------------------------------------|-------------------|------------------|----------------------|----------------------------------|
| Cnschemical s | N-PEG3-N'- (azide- PEG3)-Cy5 | N/A | 2226235-96- 5 | C39H54CIN5O | 724.33 |

Table 2: Supplier Information for N,N'-bis-(azide-PEG3)-Cy5

| Supplier | Product Name | Catalog Number | CAS Number | Molecul ar Formula | Molecul ar Weight (g/mol) | Purity | Storage |
|------------------------|---------------------------------------|-------------------|------------------|--------------------------|-------------------------------------|--------|--------------------|
| BroadPh arm | N,N'-bis- (azide- PEG3)- Cy5 | BP- 23043 | 2107273- 46-9 | C41H57Cl N8O6 | 793.39 | >95% | -20°C |
| InvivoCh em | N,N'-bis- (azide- PEG3)- Cy5 | N/A | 2107273- 46-9 | C41H57Cl N8O6 | 793.39 | >98% | -20°C (3 years) |
| MedChe mExpres s | N,N'-bis- (azide- PEG3)- Cy5 | HY- 130635 | 2107273- 46-9 | C41H57Cl N8O6 | 793.39 | 99.76% | -20°C (3 years) |

Table 3: Supplier Information for Other Related Azide-PEG-Cy5 Derivatives



| Supplier | Product Name | Catalog Number | Key Features |
|----------------|--|----------------|--|
| BroadPharm | Cy5-PEG3-azide | BP-22325 | Mono-azide functionalized Cy5 |
| AxisPharm | N-(azide-PEG3)-N'- (PEG4-NHS ester)- Cy5 | AP13401 | Heterobifunctional: Azide and NHS ester |
| MedChemExpress | N-(Azide-PEG3)-N'- (PEG4-NHS ester)- Cy5 | HY-130634 | Heterobifunctional: Azide and NHS ester |

Core Concepts and Applications

N-PEG3-N'-(azide-PEG3)-Cy5 and its analogs are primarily utilized in two major areas of biomedical research: "click chemistry" for bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

1. Click Chemistry:

The azide functional groups on these molecules are key for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are highly efficient, specific, and biocompatible, making them ideal for labeling biomolecules such as proteins, nucleic acids, and small molecules that have been modified to contain an alkyne group. The presence of the Cy5 fluorophore allows for sensitive detection and quantification of the resulting conjugates via fluorescence-based techniques.

2. PROTACs:

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Bifunctional linkers like N,N'-bis-(azide-PEG3)-Cy5 are central to PROTAC design, connecting the target-binding ligand and the E3 ligase-binding ligand. The PEG component enhances solubility and can influence the pharmacokinetic properties of the



PROTAC, while the dual azide groups offer versatile handles for conjugation. The integrated Cy5 dye enables direct visualization and tracking of the PROTAC within cells.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving azide-functionalized fluorescent linkers.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of a Protein

This protocol describes the labeling of an alkyne-modified protein with an azide-containing fluorescent dye like N,N'-bis-(azide-PEG3)-Cy5.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- N,N'-bis-(azide-PEG3)-Cy5 (or similar azide-dye) dissolved in DMSO to a stock concentration of 10 mM
- Copper(II) sulfate (CuSO₄) solution (50 mM in water)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)
- Sodium ascorbate solution (100 mM in water, freshly prepared)
- Desalting column

Procedure:

- In a microcentrifuge tube, combine the alkyne-modified protein (e.g., 100 μg in 90 μL of buffer) with the azide-dye stock solution. A 10 to 20-fold molar excess of the dye over the protein is typically used.
- In a separate tube, prepare the copper(I) catalyst by mixing the CuSO₄ solution and the THPTA ligand solution in a 1:1 molar ratio.



- Add the freshly prepared sodium ascorbate solution to the protein-dye mixture to a final concentration of 1-2 mM.
- Immediately add the pre-mixed CuSO₄/THPTA catalyst to the reaction mixture to a final copper concentration of 0.5-1 mM.
- Incubate the reaction at room temperature for 1-2 hours, protected from light.
- Purify the labeled protein from excess reagents using a desalting column equilibrated with the desired storage buffer.
- Analyze the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the Cy5 dye (at ~650 nm).

Protocol 2: Synthesis of a PROTAC using a Bifunctional Azide Linker

This protocol outlines a representative two-step synthesis of a PROTAC using a linker like N,N'-bis-(azide-PEG3)-Cy5, where a target-binding ligand and an E3 ligase-binding ligand, both containing alkyne handles, are conjugated to the linker.

Materials:

- N,N'-bis-(azide-PEG3)-Cy5
- Alkyne-modified target-binding ligand
- Alkyne-modified E3 ligase-binding ligand
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Suitable solvent (e.g., DMSO/water mixture)
- HPLC for purification

Procedure:

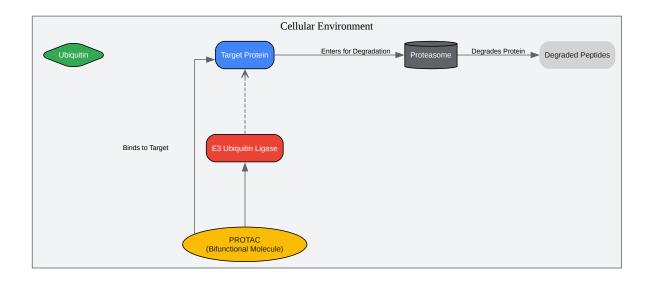


- Step 1: First Click Reaction:
 - Dissolve the N,N'-bis-(azide-PEG3)-Cy5 (1 equivalent) and the alkyne-modified targetbinding ligand (1.1 equivalents) in a DMSO/water mixture.
 - Add sodium ascorbate (0.5 equivalents) and CuSO₄ (0.1 equivalents).
 - Stir the reaction at room temperature for 4-6 hours.
 - Monitor the reaction progress by LC-MS.
 - Upon completion, purify the mono-conjugated product by preparative HPLC.
- Step 2: Second Click Reaction:
 - Dissolve the purified mono-conjugated product (1 equivalent) and the alkyne-modified E3 ligase-binding ligand (1.2 equivalents) in a DMSO/water mixture.
 - Add sodium ascorbate (0.5 equivalents) and CuSO₄ (0.1 equivalents).
 - Stir the reaction at room temperature for 4-6 hours.
 - Monitor the reaction progress by LC-MS.
 - Upon completion, purify the final PROTAC product by preparative HPLC.
 - Characterize the final product by high-resolution mass spectrometry and NMR.

Visualizations

Diagram 1: PROTAC Mechanism of Action



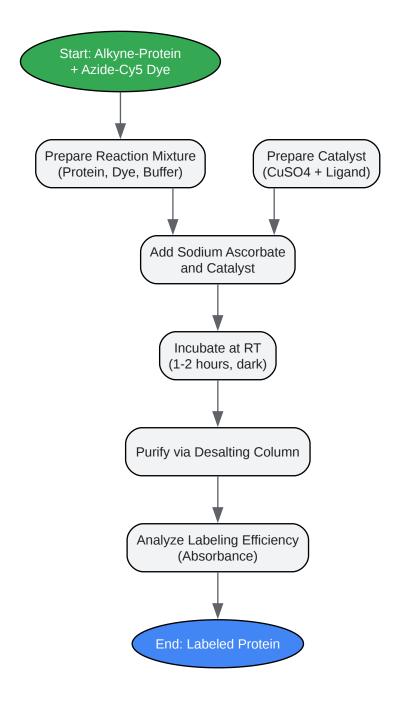


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Caption: The mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Diagram 2: Experimental Workflow for CuAAC Protein Labeling



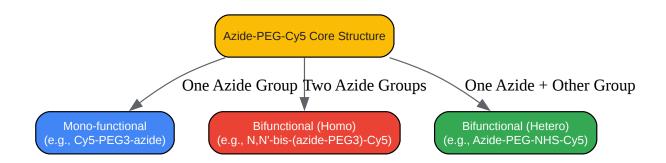


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Caption: A typical experimental workflow for protein labeling using CuAAC.

Diagram 3: Logical Relationship of Azide-PEG-Cy5 Analogs





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Caption: Classification of related Azide-PEG-Cy5 linker molecules.

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References

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- To cite this document: BenchChem. [N-PEG3-N'-(azide-PEG3)-Cy5 supplier and purchasing information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193243#n-peg3-n-azide-peg3-cy5-supplier-and-purchasing-information]

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